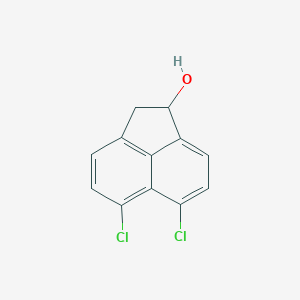

5,6-Dichloro-1-acenaphthenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its use as a reactant in the synthesis of annulated polycyclic aromatic hydrocarbons. It has a molecular formula of C12H8Cl2O and a molecular weight of 239.1 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthene followed by a reduction process. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride . The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 5 and 6 positions of the acenaphthene ring.

Industrial Production Methods

In industrial settings, the production of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol may involve large-scale chlorination reactors where acenaphthene is continuously fed and chlorinated. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to acenaphthene derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted acenaphthene derivatives and quinones, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol has been studied for its potential biological activity and applications in various fields:

Chemistry: Used as a building block in the synthesis of complex polycyclic aromatic hydrocarbons.

Biology: Investigated for its potential as a polyploidizing agent in plant studies.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol exerts its effects is primarily through its interaction with molecular targets in biological systems. The chlorinated aromatic structure allows it to interact with various enzymes and receptors, potentially leading to alterations in cellular pathways. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dichloroacenaphthene: A closely related compound with similar chlorinated aromatic structure.

1,2-Dihydroacenaphthylen-1-ol: Another derivative of acenaphthene with different substitution patterns.

Uniqueness

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a reactant in the synthesis of complex polycyclic aromatic hydrocarbons sets it apart from other similar compounds.

Activité Biologique

5,6-Dichloro-1-acenaphthenol is a polycyclic aromatic compound that has garnered attention due to its biological activities and potential implications in environmental and health sciences. This article explores the compound's biological activity, focusing on its metabolic pathways, effects on microorganisms, and potential toxicological impacts.

Chemical Structure and Properties

This compound (C₁₂H₈Cl₂O) is characterized by its unique structure, which includes a phenolic hydroxyl group attached to an acenaphthene core. The presence of chlorine atoms at the 5 and 6 positions contributes to its reactivity and biological interactions.

Metabolism and Biodegradation

Research indicates that this compound undergoes microbial metabolism primarily through oxidation processes. For instance, studies involving Pseudomonas aeruginosa have shown that acenaphthene derivatives are oxidized to various metabolites including 1-acenaphthenol and acenaphthenequinone. These metabolic pathways are crucial for the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments .

Table 1: Metabolites of Acenaphthene and Related Compounds

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a biocontrol agent in agricultural applications. The compound's ability to inhibit bacterial growth can be attributed to its interference with cellular processes, possibly through the formation of reactive oxygen species (ROS) that damage cellular components .

Toxicological Impacts

The toxicity profile of this compound is significant due to its structural similarity to other PAHs known for their carcinogenic properties. In vitro studies indicate that exposure to this compound can lead to DNA damage in human cell lines, raising concerns about its environmental persistence and potential health risks . The compound's metabolites may also exhibit different levels of toxicity, necessitating further research into their effects on human health and ecosystems.

Case Study 1: Bioremediation Potential

A study investigating the bioremediation capabilities of Trametes versicolor demonstrated the fungus's ability to degrade PAHs, including acenaphthene derivatives. The findings suggested that fungal enzymes could effectively transform these compounds into less toxic forms, highlighting the potential for using this compound in bioremediation strategies .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of PAHs revealed that compounds like this compound can accumulate in soil and water systems. Monitoring studies showed elevated levels of this compound in industrial areas, correlating with increased incidences of respiratory diseases among local populations. This underscores the need for stringent regulatory measures regarding industrial emissions .

Propriétés

IUPAC Name |

5,6-dichloro-1,2-dihydroacenaphthylen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOELMYUQQKPMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.